The compound belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles have been extensively studied for their applications in pharmaceuticals due to their ability to interact with biological targets effectively.
The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice (e.g., ethanol or dimethylformamide) are crucial for optimizing yield and purity.
The molecular structure of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds.
The chemical reactivity of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride can involve:
The mechanism of action for compounds like 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride often involves interaction with specific biological targets:
Detailed pharmacological studies are required to elucidate these mechanisms comprehensively.
The physical and chemical properties of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride include:
Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may provide insights into thermal stability and phase transitions.
The applications of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride span various fields:
Further research is essential to explore these applications fully and assess their therapeutic efficacy through clinical trials.
The strategic fusion of nitrogen-oxygen heterocycles with saturated nitrogen heterocycles represents a cornerstone of rational drug design, aimed at overcoming limitations of single pharmacophores. 1,3,4-Oxadiazole-piperidine hybrids exemplify this approach, merging the versatile five-membered 1,3,4-oxadiazole ring with the conformationally flexible piperidine scaffold. This molecular architecture confers tailored physicochemical properties and diverse target interactions, enabling precise modulation of pharmacokinetic and pharmacodynamic profiles. Compounds like 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride epitomize this hybrid design, leveraging synergistic effects for enhanced biological efficacy, particularly in anticancer and central nervous system (CNS) drug discovery [2] [7] [10]. Their emergence addresses challenges like metabolic instability, poor blood-brain barrier (BBB) penetration, and target selectivity inherent in many conventional therapeutics.
The 1,3,4-oxadiazole ring serves as a stable bioisostere for ester and amide functionalities, replicating their spatial geometry and hydrogen-bonding capacity while mitigating inherent vulnerabilities. Unlike esters and amides, which are prone to enzymatic hydrolysis by esterases and proteases, the oxadiazole ring exhibits exceptional metabolic stability due to the absence of a readily cleavable carbonyl C-N or C-O bond. This bioisosteric replacement preserves the ability to engage in key hydrogen-bonding interactions with biological targets (e.g., enzyme active sites or receptor subpockets) while significantly enhancing resistance to degradation. Consequently, compounds incorporating 1,3,4-oxadiazole often demonstrate prolonged in vivo half-lives and improved oral bioavailability compared to their ester/amide counterparts. This property is crucial for drugs requiring sustained exposure or facing significant first-pass metabolism [1] [4] [7].
Beyond bioisosterism, the 1,3,4-oxadiazole scaffold profoundly influences a molecule's absorption and distribution profile. Its moderate lipophilicity (Log P typically ranging from 1.5 to 3.0, depending on substituents) enhances passive diffusion across biological membranes, including the gastrointestinal epithelium and the blood-brain barrier. Simultaneously, the ring system exhibits lower susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to many aromatic hydrocarbons. The electron-deficient nature of the ring reduces π-stacking interactions with metabolic enzymes, further contributing to stability. These attributes collectively improve membrane permeability and reduce metabolic clearance, making 1,3,4-oxadiazoles valuable scaffolds for CNS-targeting drugs and orally administered agents [1] [7] [10].
Table 1: Comparative Properties of Key Heterocyclic Rings Relevant to Drug Design
Heterocycle | Resonance Energy (kJ/mol) | Common Log P Range | Metabolic Stability | Key Pharmacophoric Roles |
---|---|---|---|---|
1,3,4-Oxadiazole | ~167.4 | 1.5 - 3.0 | High | Bioisostere (ester/amide), H-bond acceptor, enhances lipophilicity & membrane permeability |
Piperidine | N/A | 1.0 - 2.5 (unsubstituted) | Moderate to High | Conformational flexibility, H-bond donor/acceptor, cationic center (protonated N), CNS penetration |
Benzene | ~150.6 | ~2.0 | Low (susceptible to oxidation) | Planar hydrophobicity, π-π stacking |
Tetrazole | N/A | -0.5 - 1.5 | High | Bioisostere (carboxylic acid), ionizable at physiological pH |
Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, is a ubiquitous "privileged scaffold" in medicinal chemistry, particularly for CNS-active drugs. Its conformational flexibility allows it to adopt diverse spatial orientations, facilitating optimal interactions with binding sites. The tertiary nitrogen can be protonated at physiological pH, forming a cationic center crucial for ionic bonding with anionic residues (e.g., aspartate or glutamate) in neuronal receptors, transporters, or enzymes. This protonation state also enhances solubility in aqueous environments like the bloodstream and cerebrospinal fluid. Critically, piperidine-containing compounds frequently exhibit favorable BBB permeability due to a balanced combination of moderate lipophilicity and the presence of hydrogen-bonding acceptors/donors. Substitution patterns on the piperidine ring (e.g., 4-position substitution in 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride) allow for fine-tuning of steric bulk, electronic effects, and directional hydrogen bonding, enabling precise optimization of target affinity and selectivity [7] [8] [10].
Table 2: Impact of Piperidine Substitution Patterns on Key Drug Properties
Piperidine Substitution Position | Common Functional Groups | Influence on Properties | Biological Consequence |
---|---|---|---|
1-(N) | Alkyl, Arylalkyl, Acyl, Sulfonyl | Modulates basicity (pKa), lipophilicity, metabolic stability (N-dealkylation susceptibility) | Alters CNS penetration, target affinity, clearance |
2-/6-(C) | Alkyl, OH, Halogen | Influences steric bulk near N, conformational flexibility | Affects stereoselective binding, access to binding pockets |
4-(C) | Aryl, Heteroaryl (e.g., Oxadiazole), Alkyl | Provides vector for pharmacophore attachment; modulates ring conformation and N basicity | Critical for linker/spacer function in hybrids; enhances target specificity |
3-/5-(C) | Typically H or symmetric substitution | Minimal steric impact; symmetric substitution can influence conformation | Less direct impact on binding; can influence solubility/metabolism |
The conjugation of the 1,3,4-oxadiazole scaffold with the piperidine ring creates a pharmacophoric hybrid with synergistic properties surpassing those of the individual components. This design leverages:
Evidence for this synergy is found in diverse pharmacological activities:
Table 3: Biological Activities of Representative 1,3,4-Oxadiazole-Piperidine Hybrids
Core Structure Analogue | Biological Activity | Key Target/Mechanism | Potency (IC₅₀/EC₅₀ or Comparable) | Citation Source |
---|---|---|---|---|
5-(3,4-Dichlorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | Cytotoxicity | HUH7 Liver Carcinoma Cells | IC₅₀ = 10.1 µM (vs. 5-FU IC₅₀ = 18.78 µM) | [3] |
Naproxen-based 1,3,4-oxadiazole linked to piperazine/piperidine | Cytotoxicity & EGFR Inhibition | MCF-7 Breast Cancer Cells & EGFR Kinase | MCF-7 IC₅₀ = 2.13 µg/mL; EGFR IC₅₀ = 0.41 µM (vs. Erlotinib 0.30 µM) | [2] |
Thymol-1,3,4-oxadiazole-1,2,3-triazole-piperidine hybrid | Cytotoxicity & TS Inhibition | MCF-7, HCT-116, HepG2 Cells & Thymidylate Synthase | Cell IC₅₀ = 1.1-2.6 µM (superior to Doxorubicin/5-FU); TS IC₅₀ = 1.95 µM (vs. Pemetrexed 7.6 µM) | [2] |
1,3,4-Oxadiazole-chalcone linked via piperazine | EGFR, Src & STAT3 Inhibition | Leukemia Cells (K-562) & Kinases/Cytokine | K-562 IC₅₀ = 1.95-10.25 µM (vs. Cisplatin 3.21 µM); Multi-kinase/IL-6 inhibition | [5] |
Morpholine/Piperidine tagged Benzophenone-oxadiazole | Cytotoxicity | MCF-7 & KB Cell Lines | IC₅₀ = 112.6 µg/ml (MCF-7), 126.7 µg/ml (KB) | [8] |
The hybrid 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride embodies these design principles. The methyl group at the 2-position of the oxadiazole enhances lipophilicity and potentially engages in hydrophobic interactions, while the piperidin-4-yl linkage provides a vector for further functionalization and a protonatable center critical for ionic interactions and solubility. The hydrochloride salt form ensures adequate aqueous solubility for pharmacological evaluation and formulation development. This specific substitution pattern is anticipated to confer potent activity against targets like kinases (EGFR, Src) and thymidylate synthase, leveraging the synergistic pharmacophoric effects of the hybrid system [3] [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2